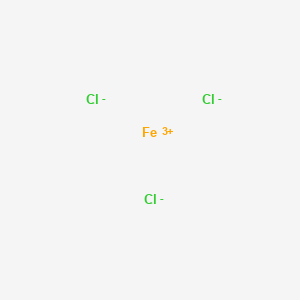
Iron(3+) trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+) trichloride, also known as ferric chloride, is a chemical compound that is commonly used in various industrial applications. It is a yellow-brown to dark brown crystalline solid that is highly soluble in water. This compound is widely used in the synthesis of various organic compounds, as a coagulant in wastewater treatment, and as a catalyst in various chemical reactions.
Mechanism of Action
Iron(3+) trichloride acts as a Lewis acid catalyst in various chemical reactions. It promotes the formation of new chemical bonds by accepting electron pairs from other molecules. This compound is also used as a coagulant in wastewater treatment, where it reacts with suspended particles and forms a floc that can be easily removed from the water.
Biochemical and Physiological Effects:
Iron(3+) trichloride has been shown to have various biochemical and physiological effects. It is known to induce oxidative stress in cells, which can lead to cell damage and death. This compound has also been shown to have antitumor and antiviral properties, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
Iron(3+) trichloride has several advantages as a catalyst in lab experiments. It is relatively inexpensive, readily available, and can be easily handled and stored. However, this compound is highly corrosive and can cause severe skin and eye irritation. It also has a strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.
Future Directions
There are several future directions for the use of iron(3+) trichloride in scientific research. One area of interest is in the development of new catalysts for organic synthesis. Researchers are also exploring the potential use of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, there is ongoing research on the environmental impact of iron(3+) trichloride and its potential use as a sustainable alternative to other chemical compounds.
Synthesis Methods
Iron(3+) trichloride can be synthesized by reacting iron with chlorine gas. The reaction takes place at high temperatures and produces iron(3+) chloride and hydrogen gas. The iron(3+) chloride is then further reacted with chlorine gas to produce iron(3+) trichloride.
Scientific Research Applications
Iron(3+) trichloride has been extensively studied for its potential applications in various scientific research areas. One of the most important applications of this compound is in the synthesis of various organic compounds. It is widely used as a catalyst in the production of pharmaceuticals, fragrances, and dyes.
properties
CAS RN |
12040-57-2 |
|---|---|
Product Name |
Iron(3+) trichloride |
Molecular Formula |
FeCl3 Cl3Fe |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
iron(3+);trichloride |
InChI |
InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3 |
InChI Key |
RBTARNINKXHZNM-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Fe+3] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Fe+3] |
density |
2.9 g/cm³ |
melting_point |
37 °C |
Other CAS RN |
7705-08-0 |
physical_description |
BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. |
solubility |
Solubility in water, g/100ml at 20 °C: 92 (reaction) |
vapor_pressure |
Vapor pressure at 20 °C: negligible |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)



![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)

![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)






